molecular formula C23H26N2O3 B5169552 (1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol

(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol

Cat. No. B5169552
M. Wt: 378.5 g/mol
InChI Key: JQCSQSNXHWKXFX-UHFFFAOYSA-N
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Description

(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol, also known as PBD-1151, is a chemical compound with potential applications in scientific research. It is a member of the benzoxazole family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further study.

Mechanism of Action

(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol works by binding to a specific site on the amyloid-beta peptide, preventing it from forming aggregates. This mechanism of action is unique and has not been observed in other compounds. It is believed that this binding prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its ability to inhibit amyloid-beta aggregation, it has also been shown to have antioxidant properties and to reduce inflammation. These effects make it a promising candidate for further study in a variety of contexts.

Advantages and Limitations for Lab Experiments

One advantage of (1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is its unique mechanism of action, which makes it a valuable tool for studying the development of neurological disorders. However, there are also limitations to its use in laboratory experiments. For example, the synthesis process is complex and requires a high level of expertise, which may limit its availability to researchers. Additionally, the compound may have off-target effects that could complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on (1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of related compounds that could have even greater efficacy and fewer limitations than (1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol.

Synthesis Methods

(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can be synthesized using a multi-step process that involves the reaction of various chemicals in a controlled environment. The exact synthesis method is beyond the scope of this paper, but it is important to note that the process is complex and requires a high level of expertise.

Scientific Research Applications

(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has shown potential as a tool for scientific research in several areas. One of the most promising applications is in the study of neurological disorders such as Alzheimer's disease. (1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

[2-(hydroxymethyl)piperidin-1-yl]-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-16-19-10-4-5-14-25(19)23(27)18-12-13-21-20(15-18)24-22(28-21)11-6-9-17-7-2-1-3-8-17/h1-3,7-8,12-13,15,19,26H,4-6,9-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSQSNXHWKXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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